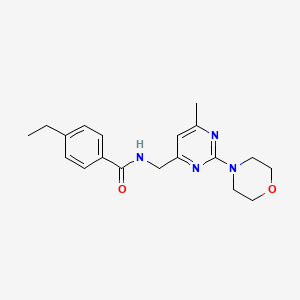

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)18(24)20-13-17-12-14(2)21-19(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAPJQHDKSMSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves the following steps :

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.

Attachment of the Benzamide Moiety: The benzamide moiety is attached via amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications :

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways . It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diaminopyrimidine-Based Kinase Inhibitors

- Compound 2 (2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide): Structural Similarities: Shares a diaminopyrimidine core and benzamide group. The 2,6-dichlorobenzamide substitution increases steric bulk compared to the ethyl group in the target compound. Activity: Demonstrates potent inhibition of EGFR T790M mutants (IC₅₀ = 1.2 nM) due to optimized piperidine interactions with the kinase’s hydrophobic pocket .

1,3,4-Oxadiazole Benzamide Derivatives (LMM5 and LMM11)

- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide):

- Structural Similarities : Contains a benzamide group and heterocyclic substituents.

- Key Differences : Features a sulfamoyl-1,3,4-oxadiazole moiety instead of a pyrimidine-morpholine system.

- Activity : Exhibits antifungal activity against C. albicans (MIC = 8 µg/mL) via thioredoxin reductase inhibition .

IM (4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide)

- Structural Similarities: Shares a benzamide-pyrimidine scaffold and a piperazine/morpholine group. Key Differences: Incorporates a pyridyl-pyrimidine tail instead of a 6-methyl-morpholinopyrimidine. Activity: Targets Bcr-Abl and c-Kit kinases, with metabolic stability attributed to the piperazine group .

Ponatinib (3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide)

- Structural Similarities : Contains a benzamide group linked to a heterocyclic core (imidazopyridazine).

Data Table: Structural and Functional Comparison

Critical Analysis of Substituent Effects

- Morpholine vs. Piperidine/Piperazine : Morpholine’s oxygen atom improves solubility compared to piperidine (Compound 2) but may reduce hydrophobic interactions in kinase pockets. Piperazine (IM, Ponatinib) offers protonation sites for salt bridge formation .

- Ethyl Group (Benzamide) : The ethyl substitution in the target compound likely enhances membrane permeability compared to bulkier groups (e.g., 2,6-dichloro in Compound 2) but may reduce target affinity .

- Pyrimidine Methyl Group : The 6-methyl group on the pyrimidine core may stabilize binding via van der Waals interactions, similar to methyl groups in Ponatinib’s trifluoromethylphenyl group .

Biological Activity

4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This compound belongs to a class of benzamides and is characterized by the presence of a morpholinopyrimidine moiety, which is known for its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound can be represented as follows:

This structure features an ethyl group, a morpholinopyrimidine derivative, and a benzamide functional group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It has been shown to act as an inhibitor of certain enzymes involved in cancer pathways, particularly those related to cell proliferation and survival. The presence of the morpholinopyrimidine structure enhances its binding affinity to these targets.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

-

Antitumor Activity :

- Case Study : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

- Quantitative Data : IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of 10 to 20 µM for different cancer cell lines.

-

Anti-inflammatory Effects :

- Studies have shown that this compound reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

-

Antimicrobial Properties :

- Preliminary tests indicate that it possesses antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate these effects fully.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, along with its biological evaluations:

| Study | Findings |

|---|---|

| Meitinger et al. (2016) | Demonstrated significant inhibition of cancer cell proliferation; identified apoptosis as a key mechanism. |

| Zitouni et al. (2014) | Highlighted anti-inflammatory properties through cytokine modulation in vitro. |

| Fu et al. (2017) | Reported antimicrobial activity against Gram-positive bacteria with potential clinical applications. |

Q & A

Q. What are the key synthetic strategies for preparing 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide, and how are critical intermediates characterized?

- Methodological Answer : The synthesis typically involves two main steps: (1) morpholine introduction via nucleophilic substitution on a pyrimidine precursor (e.g., 6-methyl-2-chloropyrimidin-4-amine) using morpholine under reflux in a polar aprotic solvent like DMF or DMSO . (2) Benzamide coupling : The morpholine-pyrimidine intermediate is reacted with 4-ethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide.

- Characterization : Key intermediates are analyzed using 1H/13C NMR to confirm substitution patterns (e.g., morpholine integration at δ 3.6–3.8 ppm), IR spectroscopy for amide C=O stretches (~1650–1680 cm⁻¹), and ESI-MS for molecular ion validation .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR resolves methyl groups (e.g., ethyl at δ 1.2–1.4 ppm, morpholine protons at δ 3.6–3.8 ppm) and aromatic protons (pyrimidine and benzamide rings). 13C NMR confirms carbonyl carbons (~168 ppm) and quaternary carbons in the pyrimidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ for C20H26N4O2: calculated 362.20, observed 362.21) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during the coupling of morpholine-pyrimidine intermediates with benzamide precursors?

- Methodological Answer : Low yields often arise from steric hindrance at the pyrimidine C4-methyl group or incomplete activation of the benzoyl chloride. Strategies include:

- Solvent Optimization : Use DMF or DMSO to enhance intermediate solubility .

- Coupling Agents : Employ EDCI/HOBt or DCC to activate the carboxylic acid (if using 4-ethylbenzoic acid instead of benzoyl chloride) .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of benzoyl chloride) .

Q. What in vitro assays are appropriate for evaluating the kinase inhibitory activity of this compound, and how should conflicting IC50 values from different studies be reconciled?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays (e.g., against PI3Kα or mTOR) with ATP concentrations adjusted to physiological levels (1–10 µM). Normalize activity against staurosporine as a positive control .

- Resolving IC50 Discrepancies : Variability may stem from differences in assay buffers (e.g., Mg²+ concentration), compound solubility (use DMSO ≤0.1%), or purity. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics .

Q. What computational approaches are recommended to predict the binding affinity and selectivity of this benzamide derivative towards target kinases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the morpholine-pyrimidine core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Val848 in PI3Kγ) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Train models on pyrimidine-benzamide derivatives with published IC50 data to predict modifications (e.g., ethyl → trifluoromethyl for enhanced lipophilicity) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles of this compound across studies?

- Methodological Answer :

- Solubility Testing : Compare data using standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO stock dilution). Note that morpholine-containing compounds may show pH-dependent solubility .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed benzamide) indicate susceptibility to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.